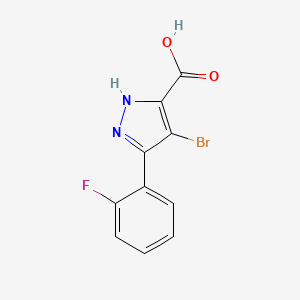
4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
4-Bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a chemical compound characterized by its bromine and fluorine atoms attached to a pyrazole ring
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis and crystal structures of related pyrazole compounds have been explored in various studies, emphasizing their significance in understanding molecular structures and interactions. For instance, the synthesis of N-substituted pyrazolines and their structural characterization using X-ray single crystal structure determination reveals important dihedral angles and molecular conformations, indicating the potential for further chemical and material science applications (Loh et al., 2013). Such foundational research underscores the importance of these compounds in developing new materials and understanding molecular interactions.
Radiotracer Development for PET Imaging
The synthesis of radiolabeled compounds using nucleophilic displacement of bromide in the pyrazole ring demonstrates the application of these molecules in developing radiotracers for positron emission tomography (PET) imaging. These compounds, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, have shown potential in studying CB1 cannabinoid receptors in the brain, highlighting their significance in neuroscience and pharmacological research (Katoch-Rouse & Horti, 2003).
Biomedical Applications and Inflammatory Disease Regulation
Further research into pyrazole derivatives reveals their potential in biomedical applications, particularly in regulating inflammatory diseases. Studies on compounds like 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one indicate promising results in docking studies for the regulation of inflammatory responses, signifying their therapeutic potential in addressing chronic inflammation and related disorders (Ryzhkova et al., 2020).
Chemical and Optical Properties Analysis
The exploration of functionalized thiophene-based pyrazole amides through various catalytic approaches not only highlights the synthetic versatility of these compounds but also their significant structural and optical properties. Such studies provide insights into the non-linear optical (NLO) properties and chemical reactivity of synthesized compounds, contributing to advancements in material science and optoelectronic applications (Kanwal et al., 2022).
Mécanisme D'action
Target of Action
The specific targets of a compound depend on its chemical structure and the functional groups it contains. For instance, compounds containing a pyrazole ring, like “4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid”, are often associated with various biological activities, including anti-inflammatory, analgesic, and antibacterial effects . .
Mode of Action
The mode of action would depend on the compound’s specific targets. Generally, a compound might bind to a target protein, altering its function and leading to downstream effects. The bromine and fluorine atoms in the compound could potentially form halogen bonds with amino acid residues in the target protein, influencing its activity .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on its chemical properties. For instance, the presence of a carboxylic acid group might influence the compound’s solubility and absorption. The compound might be metabolized in the liver, and the bromine and fluorine atoms could affect its metabolic stability .
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Suzuki-Miyaura Cross-Coupling Reaction: This involves the reaction of a bromo-substituted pyrazole with a boronic acid derivative of fluorophenyl under palladium-catalyzed conditions.
Direct Halogenation: Bromination of a fluorophenyl-substituted pyrazole using bromine in the presence of a suitable catalyst.
Condensation Reactions: Reacting hydrazine with appropriate carboxylic acid derivatives under controlled conditions.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness, and maintaining environmental safety. Continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction of the pyrazole ring can lead to the formation of various reduced derivatives.
Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.
Major Products Formed:
Esters and Amides: Resulting from the oxidation of the carboxylic acid group.
Reduced Derivatives: Formed through the reduction of the pyrazole ring.
Substituted Pyrazoles: Resulting from nucleophilic substitution reactions.
Chemistry:
Synthetic Intermediate: Used as a building block in the synthesis of more complex molecules.
Catalyst: Potential use as a catalyst in organic synthesis reactions.
Biology:
Biological Probes: Employed in biological studies to understand cellular processes.
Pharmacological Studies: Investigated for potential biological activity in drug discovery.
Medicine:
Drug Development: Potential candidate for the development of new therapeutic agents.
Bioactivity Studies: Studied for its bioactivity in various disease models.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential application in the development of agrochemicals.
Comparaison Avec Des Composés Similaires
4-Bromo-3-fluorophenol: Similar in having both bromine and fluorine atoms but differs in the presence of the pyrazole ring.
Flubrotizolam: Contains a similar fluorophenyl group but has a different core structure.
Uniqueness:
The presence of the pyrazole ring in 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid distinguishes it from other compounds, providing unique chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2O2/c11-7-8(13-14-9(7)10(15)16)5-3-1-2-4-6(5)12/h1-4H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRUVIVSRSZXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2Br)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


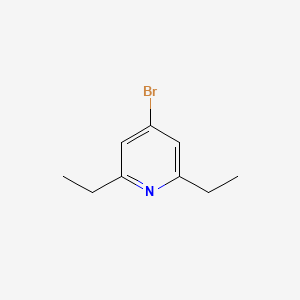
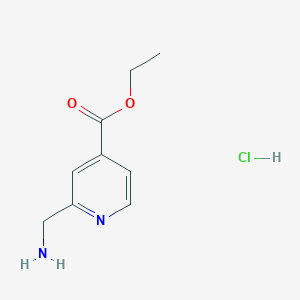
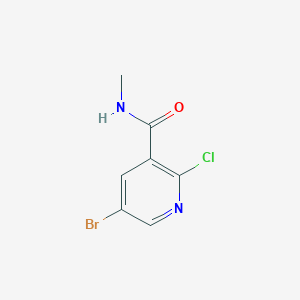
![5-[4-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1519763.png)

![Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1519766.png)
![4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519768.png)
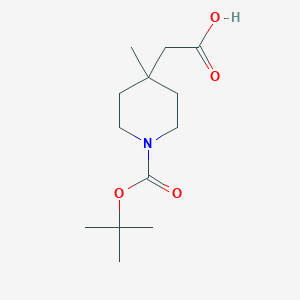
![3-(3-Aminopropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1519771.png)
![Tert-butyl 2-formyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B1519776.png)

![3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1519778.png)
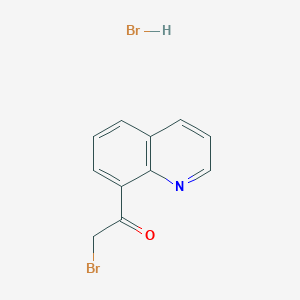
![2-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1519781.png)
